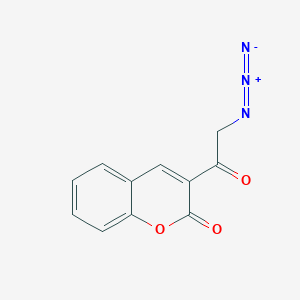

2H-1-Benzopyran-2-one, 3-(azidoacetyl)-

Description

Contextualization within the Coumarin (B35378) Class of Organic Compounds

2H-1-Benzopyran-2-one, commonly known as coumarin, and its derivatives form a significant class of heterocyclic compounds. researchgate.netresearchgate.net The core structure consists of a benzene (B151609) ring fused to a pyrone ring. nih.gov Coumarins are widely distributed as secondary metabolites in the plant kingdom and were first isolated from the tonka bean in 1820. nih.govnih.gov

This class of compounds is recognized for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govwikipedia.org Beyond their pharmacological relevance, coumarins are renowned for their distinctive photophysical properties. mdpi.com Many coumarin derivatives are highly fluorescent, a characteristic that is influenced by the nature and position of substituents on the benzopyran ring. mdpi.comnih.gov Specifically, substitutions at the C-3 and C-7 positions are known to modulate their fluorescent behavior, making them ideal platforms for the development of fluorescent probes and labels for use in biochemistry and medical imaging. mdpi.comnih.gov 2H-1-Benzopyran-2-one, 3-(azidoacetyl)- is a synthetic member of this family, designed to harness the intrinsic fluorescence of the coumarin core for advanced applications.

The Significance of Azide (B81097) Functionality in Advanced Synthetic Strategies and Material Chemistry

The azide (–N₃) group attached to the coumarin scaffold is a compact, high-energy functional group that is central to the utility of 2H-1-Benzopyran-2-one, 3-(azidoacetyl)-. Its primary significance lies in its role as a key reactant in "click chemistry." This term, introduced by K. B. Sharpless, describes reactions that are high-yielding, wide in scope, and generate minimal byproducts, making them exceptionally reliable and efficient for molecular assembly. wikipedia.org

The most prominent of these reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a variation of the Huisgen 1,3-dipolar cycloaddition. rsc.orgnih.gov This reaction facilitates the covalent linking of an azide-containing molecule with another molecule bearing a terminal alkyne. The result is a stable, five-membered 1,2,3-triazole ring that links the two molecular fragments. mdpi.comrsc.org This strategy is a cornerstone of modern bioconjugation, enabling the precise labeling of biomolecules such as proteins and nucleic acids. rsc.orgglenresearch.com

A crucial feature of many azidocoumarin derivatives is their "turn-on" fluorescent nature. The azide group often quenches the inherent fluorescence of the coumarin core. rsc.org However, upon undergoing the click reaction, the formation of the triazole ring restores and often enhances the fluorescence. rsc.org This property makes compounds like 2H-1-Benzopyran-2-one, 3-(azidoacetyl)- powerful fluorogenic probes, which are dark until they react with their target, thereby minimizing background signal in imaging and detection applications. glenresearch.com

Historical Development of 2H-1-Benzopyran-2-one, 3-(azidoacetyl)- in Scholarly Investigations

The development of 2H-1-Benzopyran-2-one, 3-(azidoacetyl)- and its substituted analogues is rooted in the broader exploration of functionalized coumarins. A key synthetic pathway was reported in 2009, which detailed the preparation of various 3-azidoacetylcoumarins. rsc.org This method involves a straightforward nucleophilic substitution reaction where 3-bromoacetylcoumarins are treated with sodium azide in aqueous acetone (B3395972) to yield the corresponding 3-azidoacetylcoumarins. rsc.org This two-step synthesis, starting from the readily available 3-bromoacetylcoumarins, provided an accessible route to these valuable chemical tools. The successful synthesis confirmed the structure through spectroscopic methods, notably the appearance of a characteristic stretching frequency for the azido (B1232118) group in the infrared (IR) spectrum. rsc.org This foundational work established a reliable method for accessing these compounds, paving the way for their use in subsequent chemical and biological studies.

Overview of Principal Research Trajectories for 2H-1-Benzopyran-2-one, 3-(azidoacetyl)-

Following its synthesis, research involving 2H-1-Benzopyran-2-one, 3-(azidoacetyl)- has primarily focused on its application as a reactive building block and a fluorogenic probe. The main research trajectories include:

Synthesis of Bioactive Heterocycles: The compound serves as a precursor for synthesizing more complex molecules. In early studies, it was reacted with dimethylacetylenedicarboxylate (DMAD) via a 1,3-dipolar cycloaddition to create novel coumarin-triazole hybrids. rsc.org These resulting cycloadducts were then investigated for their potential antimicrobial activities against various bacterial and fungal strains, demonstrating the utility of this scaffold in developing new therapeutic agents. rsc.org

Fluorogenic Labeling and Bioconjugation: Leveraging its "turn-on" fluorescence, the principal application of this compound is in bio-imaging and detection. The azide group allows for its covalent attachment to alkyne-modified biomolecules or surfaces via click chemistry. rsc.orgglenresearch.com Research has explored its use in developing fluorogenic probes for labeling nucleic acids and proteins. glenresearch.com For instance, 3-(α-azidoacetyl)coumarin has been used as a fluorescent probe to study the stability and cargo release of drug nanocarriers by observing its transfer to serum proteins.

Development of Advanced Probes: The scaffold is utilized in creating sophisticated detection systems. Researchers have developed imaging probes where 3-azidocoumarin (B8514211) derivatives are immobilized on surfaces to detect and label various biomolecules, showcasing its potential in diagnostics and material science. glenresearch.com The combination of the coumarin fluorophore with the versatile azide handle continues to make it an attractive component in the design of probes for detecting biologically relevant molecules and processes. nih.gov

Data Tables

Table 1: Chemical and Physical Properties

This table summarizes the known properties of 2H-1-Benzopyran-2-one, 3-(azidoacetyl)- and a closely related, well-characterized derivative.

| Property | Value | Compound |

| IUPAC Name | 3-(azidoacetyl)-2H-1-benzopyran-2-one | Base Compound |

| Molecular Formula | C₁₁H₇N₃O₃ | Base Compound |

| Molecular Weight | 229.19 g/mol | Base Compound |

| Appearance | Solid | Substituted Derivatives rsc.org |

| Synthesis | Reaction of 3-bromoacetylcoumarin with sodium azide in aqueous acetone. rsc.org | Base Compound |

| Solubility | Soluble in organic solvents like dry xylene. rsc.org | Substituted Derivatives rsc.org |

Data for the base compound is calculated, while data on appearance, synthesis, and solubility is based on reported findings for substituted analogues.

Table 2: Spectroscopic Data Comparison of Azide and Triazole Forms

This table highlights the key change in infrared (IR) spectroscopy upon the conversion of a 3-azidoacetylcoumarin derivative to its triazole cycloadduct, confirming the reaction of the azide group.

| Compound Type | Functional Group | Key IR Absorption Band (cm⁻¹) | Significance |

| 3-azidoacetylcoumarin (reactant) | Azide (N₃) | ~2093 rsc.org | Presence of the reactive azide group. |

| 3-triazoloacetylcoumarin (product) | Azide (N₃) | Absent rsc.org | Confirms the conversion of the azide into the triazole ring via cycloaddition. |

Properties

CAS No. |

172369-37-8 |

|---|---|

Molecular Formula |

C11H7N3O3 |

Molecular Weight |

229.19 g/mol |

IUPAC Name |

3-(2-azidoacetyl)chromen-2-one |

InChI |

InChI=1S/C11H7N3O3/c12-14-13-6-9(15)8-5-7-3-1-2-4-10(7)17-11(8)16/h1-5H,6H2 |

InChI Key |

IBOSSLZHNJKZLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 2h 1 Benzopyran 2 One, 3 Azidoacetyl and Its Structural Analogues

Retrosynthetic Strategies for 2H-1-Benzopyran-2-one, 3-(azidoacetyl)-

Retrosynthetic analysis of 2H-1-Benzopyran-2-one, 3-(azidoacetyl)- reveals a logical pathway for its synthesis. The primary disconnection occurs at the C-N bond of the azide (B81097) group, identifying an azide anion (N₃⁻) and a 3-(haloacetyl)coumarin cation equivalent as key synthons. This points to a nucleophilic substitution reaction as the final step in the synthetic sequence.

A further disconnection of the 3-(haloacetyl) moiety from the coumarin (B35378) ring suggests a precursor such as 3-acetylcoumarin (B160212). The transformation from 3-acetylcoumarin to the haloacetyl intermediate is a standard halogenation of an α-carbon to a carbonyl group. Finally, the 3-acetylcoumarin core itself can be disconnected through the Knoevenagel condensation, leading back to readily available starting materials: a salicylaldehyde (B1680747) derivative and an active methylene (B1212753) compound like ethyl acetoacetate (B1235776). This multi-step approach, beginning with the construction of the coumarin ring, followed by modification at the 3-position, represents the most common and practical strategy for synthesizing the target molecule.

Classical Synthetic Routes to 2H-1-Benzopyran-2-one, 3-(azidoacetyl)-

The classical synthesis is a well-established, sequential process that builds the molecule step-by-step.

Precursor Synthesis: Formation of the Coumarin Core via Knoevenagel Condensation and Related Reactions

The foundational step in the synthesis is the formation of the coumarin scaffold, most commonly achieved through the Knoevenagel condensation. youtube.comaip.org This reaction involves the condensation of a salicylaldehyde with an active methylene compound, such as ethyl acetoacetate, in the presence of a weak base catalyst like piperidine (B6355638) or morpholine. youtube.comnih.gov The reaction proceeds via an initial condensation to form an intermediate which then undergoes an intramolecular transesterification to yield the stable, bicyclic 3-acetylcoumarin. youtube.com

Microwave-assisted Knoevenagel condensations have been shown to significantly reduce reaction times. For instance, the synthesis of 3-acetylcoumarin can be optimized to as little as 60 seconds under microwave irradiation. aip.org Various catalysts can be employed to improve yields and reaction conditions, including L-proline in triethanolamine, which has been reported to produce excellent yields in a short time. researchgate.net

Table 1: Selected Catalysts and Conditions for 3-Acetylcoumarin Synthesis via Knoevenagel Condensation

| Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | Ethanol (B145695) | Room Temp, 4-6 h | 70 | nih.gov |

| Piperidine | Ethanol | 50°C | 99 | nih.gov |

| L-proline | Triethanolamine | - | 96 | researchgate.net |

| Cellulosic Sulfonic Acid (CSA) | Solvent-free | - | 88 | researchgate.net |

| None | Microwave (Ethanol) | 60 s | - | aip.org |

Introduction of the Azidoacetyl Moiety via Nucleophilic Substitution Reactions

The final, crucial step to form 2H-1-Benzopyran-2-one, 3-(azidoacetyl)- involves the introduction of the azide group. This is typically accomplished through a nucleophilic substitution reaction where a 3-(haloacetyl)coumarin intermediate is treated with an azide salt. researchgate.net The most common precursor is 3-(bromoacetyl)coumarin (B1271225), which serves as an excellent electrophile.

The reaction involves treating 3-(bromoacetyl)coumarin with sodium azide (NaN₃) in a suitable polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). researchgate.net The azide anion acts as the nucleophile, displacing the bromide ion to form the desired 3-(azidoacetyl)coumarin. researchgate.net This transformation is generally efficient and proceeds under mild conditions.

Multi-Step Synthesis from Acetylcoumarin Intermediates

The complete classical pathway to 2H-1-Benzopyran-2-one, 3-(azidoacetyl)- is a three-stage process starting from basic laboratory reagents.

Synthesis of 3-Acetylcoumarin: As detailed in section 2.2.1, salicylaldehyde and ethyl acetoacetate are condensed using a base catalyst like piperidine in ethanol to form 3-acetylcoumarin. nih.govnih.gov

Bromination of 3-Acetylcoumarin: The 3-acetylcoumarin intermediate is then subjected to electrophilic bromination at the methyl group of the acetyl moiety. nih.gov This is typically achieved by reacting it with bromine in a solvent such as chloroform (B151607) to yield 3-(bromoacetyl)coumarin. nih.govsigmaaldrich.com

Azidation of 3-(Bromoacetyl)coumarin: The final step involves the nucleophilic substitution reaction described in section 2.2.2. The 3-(bromoacetyl)coumarin is reacted with sodium azide in a solvent like THF to yield the target compound, 2H-1-Benzopyran-2-one, 3-(azidoacetyl)-. researchgate.net

This sequential approach allows for the controlled construction and functionalization of the coumarin core to achieve the desired azido-functionalized product. nih.govresearchgate.net

Modern and Sustainable Approaches for 2H-1-Benzopyran-2-one, 3-(azidoacetyl)- Synthesis

Recent research has focused on developing more efficient, environmentally friendly, and sustainable methods for the synthesis of coumarin derivatives.

Catalytic Methods in Enhanced Synthesis

The development of novel catalytic systems has been a key area of advancement for coumarin synthesis. Heterogeneous catalysts are particularly attractive as they can often be recovered and reused, reducing waste and cost. tandfonline.com Examples include zeolites (HZSM-5), heteropolyacids, and magnetically recoverable nanocatalysts like MgFe₂O₄, which can facilitate the Knoevenagel condensation under solvent-free or greener solvent conditions. researchgate.net

The use of natural acids, such as those found in citrus juice, has also been explored as a cost-effective and environmentally benign catalyst for Pechmann condensation, a related method for coumarin synthesis. arabjchem.org Furthermore, palladium-catalyzed methods have been developed for the intermolecular synthesis of coumarins from acid chlorides and unactivated alkynes, offering a modular pathway to diverse coumarin structures. acs.org While not directly applied to the title compound in the cited literature, these modern catalytic strategies offer promising avenues for more sustainable syntheses of the 3-acetylcoumarin precursor and other structural analogues.

Microwave-Assisted and Solvent-Free Synthetic Protocols

The development of green chemistry techniques has led to the adoption of microwave irradiation and solvent-free conditions for the synthesis of coumarin derivatives, including key precursors to 3-(azidoacetyl)-2H-1-benzopyran-2-one. These methods offer significant advantages, such as reduced reaction times, higher yields, and simplified work-up procedures. nih.gov

The typical synthetic route to 3-(azidoacetyl)-2H-1-benzopyran-2-one starts with the synthesis of 3-acetyl-2H-1-benzopyran-2-one. Microwave-assisted, solvent-free Knoevenagel condensation of salicylaldehyde with ethyl acetoacetate is a highly efficient method for preparing this precursor. researchgate.netijaresm.com For example, using a catalytic amount of diethylamine (B46881) under low-wattage microwave irradiation for just 60 seconds can produce 3-acetylcoumarin in moderate yields without any solvent. researchgate.net Another approach utilizes camphorsulfonic acid (CSA) as an efficient catalyst for the reaction between salicylaldehyde and ethyl acetoacetate under solvent-free conditions, yielding 3-acetylcoumarin in 88% yield. researchgate.net

The subsequent steps to obtain the target molecule involve the bromination of the acetyl group followed by azide substitution. The intermediate, 3-(2-bromoacetyl)chromen-2-one, can be synthesized from 3-acetyl coumarin and bromine in a chloroform solution. researchgate.netjocpr.com This bromoacetyl derivative is a versatile precursor for introducing various functionalities. The final step is the reaction of 3-(2-bromoacetyl)chromen-2-one with sodium azide (NaN₃), typically in a polar aprotic solvent like acetone (B3395972) or DMF, to yield 2H-1-Benzopyran-2-one, 3-(azidoacetyl)-.

Microwave assistance has been shown to be particularly effective for the synthesis of heterocyclic systems attached to the coumarin core, significantly accelerating reaction times compared to conventional heating. nih.govjocpr.com For instance, the condensation of 3-(2-bromoacetyl)chromen-2-ones with other molecules under microwave irradiation proceeds much more efficiently in terms of reaction time and yield. jocpr.com While the direct microwave-assisted synthesis of the final azide from the bromo-precursor is not extensively documented in the provided sources, the high efficiency of microwave heating for related substitution reactions suggests its potential applicability.

Table 1: Comparison of Synthetic Methods for 3-Acetylcoumarin

| Method | Catalyst/Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Microwave-Assisted, Solvent-Free | Salicylaldehyde, Ethyl Acetoacetate, Diethylamine | 100W MW, 60s | 43.65% | researchgate.net |

| Solvent-Free | Salicylaldehyde, Ethyl Acetoacetate, Camphorsulfonic Acid (CSA) | Solvent-free, heat | 88% | researchgate.net |

Continuous Flow and Other Advanced Synthetic Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering enhanced safety, scalability, and efficiency over traditional batch processing. researchgate.netvapourtec.com This technology has been successfully applied to the synthesis of the coumarin scaffold and its derivatives.

A notable application is the synthesis of 3-acetylcoumarin using a continuous flow protocol. This method involves the in situ generation of acylketenes from dioxinones, which then react with salicylaldehydes. rsc.org In one reported procedure, the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) with salicylaldehyde in a flow reactor at 150 °C afforded 3-acetylcoumarin in quantitative yield with a short residence time of just 20 minutes. rsc.org This approach is not only rapid and high-yielding but also demonstrates broad compatibility with various functional groups on the salicylaldehyde starting material. rsc.org

Furthermore, enzymatic synthesis in continuous-flow microreactors represents another advanced technique. rsc.orgmdpi.com For example, a two-step tandem methodology using lipase (B570770) TL IM from Thermomyces lanuginosus has been developed for synthesizing sugar-containing coumarin derivatives. rsc.org While not directly applied to 3-(azidoacetyl)-coumarin, these biocatalytic flow systems highlight a green and efficient strategy that could be adapted for related structures. rsc.orgmdpi.com The use of microreactors allows for precise control over reaction parameters, leading to short residence times and high space-time yields compared to conventional batch reactors. mdpi.com

These advanced synthetic techniques provide robust and scalable routes to key coumarin intermediates, which are essential for the production of more complex derivatives like 2H-1-Benzopyran-2-one, 3-(azidoacetyl)-. researchgate.netrsc.org

Synthetic Routes to Structurally Modified Analogues of 2H-1-Benzopyran-2-one, 3-(azidoacetyl)-

The pharmacological profile of coumarin derivatives can be significantly altered by introducing various substituents at different positions of the coumarin nucleus or by modifying the side chain. nih.govresearchgate.net This has driven extensive research into the synthesis of structurally diverse analogues of 3-azidoacetylcoumarin.

Diversification at the Coumarin Core (e.g., at C-4, C-7)

Modifications at the C-4 and C-7 positions of the coumarin core are common strategies for creating libraries of analogues with diverse properties. nih.govrsc.org

Diversification at the C-4 Position: The C-4 position of the coumarin ring is a frequent target for substitution to enhance biological activity and reduce toxicity. researchgate.netnih.gov A plethora of synthetic protocols have been developed to introduce molecular diversity at this site. nih.gov The synthesis of C-4 substituted analogues of 3-azidoacetylcoumarin would typically involve starting with a 4-substituted salicylaldehyde or employing a condensation reaction that allows for C-4 modification, such as the Pechmann reaction using a β-ketoester with the desired C-4 substituent. However, direct functionalization of the C-4 C-H bond using transition metal catalysis, particularly with palladium, has become a more modern and atom-economical approach. encyclopedia.pub For instance, C-4 substituted coumarins have been synthesized and linked to other bioactive moieties like 1,2,3-triazoles to create potent antitumor agents. mdpi.com

Diversification at the C-7 Position: The C-7 position is another critical site for modification, often involving the functionalization of a hydroxyl group. nih.govnih.gov Synthesizing analogues of 3-azidoacetylcoumarin with C-7 substituents can be achieved by starting with a substituted resorcinol (B1680541) in a Pechmann or von Pechmann condensation. For example, the reaction of resorcinol with ethyl acetoacetate using solid acid catalysts like zeolite H-beta or Amberlyst-15 yields 7-hydroxy-4-methylcoumarin. This 7-hydroxy group can then be further functionalized. A direct synthesis of 3-azido-7-hydroxycoumarin (B34554) has been reported, involving the diazotization of 3-amino-7-hydroxycoumarin followed by substitution with sodium azide. researchgate.net Other modifications include etherification or carbamate (B1207046) formation at the C-7 hydroxyl group to attach various side chains. nih.gov

Table 2: Examples of C-7 Substituted Coumarin Synthesis

| Starting Materials | Reaction | Product | Reference |

|---|---|---|---|

| Resorcinol, Ethyl Acetoacetate | Pechmann Reaction (Solid Acid Catalyst) | 7-Hydroxy-4-methylcoumarin | |

| 2,4-dihydroxybenzaldehyde, Acetic Anhydride, etc. | Multi-step synthesis | 3-Azido-7-hydroxycoumarin | researchgate.net |

| 7-hydroxy-3-methyl-coumarin, 2-bromoethylbenzene | Etherification | 7-(2-phenylethoxy)-3-methyl-2H-1-benzopyran-2-one | nih.gov |

Variations in the Azidoacetyl Spacer Length and Structure

Modifying the linker between the coumarin core and the azide group is another key strategy for generating structural analogues. This involves changing the length or composition of the azidoacetyl spacer at the C-3 position.

The synthesis of analogues with a longer spacer, such as 3-(azidopropanoyl)-2H-1-benzopyran-2-one, would follow a homologous synthetic route. The process would start with the acylation of the coumarin scaffold at the C-3 position with a longer acyl group, for instance, using propanoyl chloride in a Friedel-Crafts reaction or by employing a suitable β-ketoester (e.g., ethyl 3-oxopentanoate) in a Knoevenagel condensation with salicylaldehyde.

The resulting 3-propanoylcoumarin would then be subjected to α-bromination to yield 3-(2-bromopropanoyl)coumarin. The final step would be a nucleophilic substitution reaction with sodium azide to displace the bromide and form the desired 3-(azidopropanoyl)coumarin.

Alternatively, modifications can be achieved by starting with coumarin-3-carboxylic acid. chapman.edu This acid can be activated (e.g., with BOP reagent) and then reacted with a suitable amine that contains an azide functionality or a precursor group. For example, reacting the activated acid with an amino alcohol, followed by conversion of the hydroxyl group to an azide via a mesylate or tosylate intermediate and subsequent substitution, provides a versatile route to analogues with different spacer structures. chapman.edu Another example of C-3 side-chain modification involves the bromination of a 3-methylcoumarin (B74530) to give a 3-(bromomethyl)coumarin, which can then be reacted with various nucleophiles to introduce different functional groups and spacers. nih.gov

This modular approach allows for the systematic variation of the spacer length and structure, enabling the exploration of structure-activity relationships for this class of compounds.

Mechanistic Insights into the Reactivity of 2h 1 Benzopyran 2 One, 3 Azidoacetyl

Reactivity of the Azide (B81097) Functionality in 2H-1-Benzopyran-2-one, 3-(azidoacetyl)-

The azide group (-N₃) is a high-energy functional group that can be transformed through several reaction pathways, including thermal and photochemical decomposition, cycloaddition reactions, and reactions with organophosphorus compounds.

Thermal and Photochemical Decomposition Pathways of Azides

Organic azides, upon heating or irradiation with UV light, can decompose to form highly reactive nitrene intermediates with the loss of dinitrogen (N₂). researchgate.net The stability of azides can vary significantly depending on their molecular structure. For instance, heteroaromatic polyazides can exhibit a range of thermal stabilities, with some decomposing at relatively low temperatures. researchgate.net The decomposition of azides can be influenced by the presence of other functional groups within the molecule. For example, the thermal decomposition of azidovinylbenzo[b]thiophenes can lead to the formation of fused pyrrole (B145914) products. researchgate.net The decomposition temperature of high-energy heterocyclic aromatic compounds is a critical parameter for their safe handling and application. bibliotekanauki.pl

While specific studies on the thermal and photochemical decomposition of 2H-1-Benzopyran-2-one, 3-(azidoacetyl)- are not extensively detailed in the provided results, the general principles of azide decomposition suggest that this compound would likely form a coumarin-based nitrene intermediate under appropriate thermal or photochemical conditions. This reactive intermediate could then undergo various subsequent reactions, such as intramolecular cyclizations or intermolecular reactions with other substrates.

Cycloaddition Reactions: Focus on Huisgen 1,3-Dipolar Cycloadditions (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the formation of five-membered heterocyclic rings. organic-chemistry.orgwikipedia.orgfu-berlin.denih.gov This reaction involves the concertedly proceeding cycloaddition of a 1,3-dipole, such as an azide, with a dipolarophile, typically an alkene or alkyne. organic-chemistry.orgwikipedia.org The azide functionality in 2H-1-Benzopyran-2-one, 3-(azidoacetyl)- makes it an ideal candidate for participation in these reactions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition, often referred to as a "click" reaction. acs.orgnih.govnih.govrsc.org This reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles under mild conditions and is compatible with a wide range of functional groups. acs.orgbeilstein-journals.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. acs.orgnih.gov

The compound 2H-1-Benzopyran-2-one, 3-(azidoacetyl)- can readily undergo CuAAC with terminal alkynes in the presence of a copper(I) catalyst. This reaction is particularly useful for bioconjugation, where the coumarin (B35378) moiety can act as a fluorescent reporter. wikipedia.orgglenresearch.com For example, 3-azidocoumarin (B8514211), a related compound, is non-fluorescent but becomes highly fluorescent upon reaction with an alkyne via CuAAC, forming a triazole product. wikipedia.orgglenresearch.com This "turn-on" fluorescence makes it a valuable tool for labeling and detecting biomolecules. wikipedia.org The reaction is robust and can be performed under various conditions, including in the presence of different solvents and with various sources of copper(I). acs.orgnih.gov

Table 1: Key Features of CuAAC with Coumarin Azides

| Feature | Description |

|---|---|

| Reactants | 2H-1-Benzopyran-2-one, 3-(azidoacetyl)- and a terminal alkyne |

| Catalyst | Copper(I) source (e.g., Cu(I) salts, or Cu(II) with a reducing agent) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Regioselectivity | High, exclusively forms the 1,4-isomer nih.gov |

| Reaction Conditions | Mild, often at room temperature in various solvents beilstein-journals.org |

| Key Advantage | High efficiency and biocompatibility, widely used in "click chemistry" acs.orgnih.gov |

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a catalyst-free alternative to CuAAC that utilizes strained cyclooctynes as the alkyne component. magtech.com.cnnih.gov The high ring strain of the cyclooctyne (B158145) significantly accelerates the reaction rate, allowing it to proceed under physiological conditions without the need for a toxic metal catalyst. magtech.com.cnnih.gov This makes SPAAC particularly well-suited for applications in living systems. nih.gov

The reactivity of the cyclooctyne can be tuned by modifying its structure. magtech.com.cnnih.gov For instance, the introduction of fluorine atoms or the oxidation of an alcohol to a ketone on the cyclooctyne ring can increase the reaction rate. magtech.com.cn 2H-1-Benzopyran-2-one, 3-(azidoacetyl)- can participate in SPAAC reactions with various strained alkynes. This approach has been used for the covalent modification of biomolecules in vitro and on living cells. nih.gov The rate of SPAAC can also be enhanced by secondary interactions, such as the formation of a boronate ester between the azide and a boronic acid-functionalized cyclooctyne. rsc.orgresearchgate.net

While CuAAC yields 1,4-disubstituted triazoles, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the complementary 1,5-disubstituted regioisomers. organic-chemistry.orgnih.govchalmers.se Ruthenium(II) complexes, such as [Cp*RuCl] compounds, are effective catalysts for this transformation. organic-chemistry.orgnih.govnih.gov The reaction proceeds through a proposed ruthenacycle intermediate. organic-chemistry.orgnih.gov RuAAC is tolerant of a broad range of functional groups and can be used with both terminal and internal alkynes. organic-chemistry.orgnih.gov

The application of RuAAC with 2H-1-Benzopyran-2-one, 3-(azidoacetyl)- would allow for the synthesis of 1,5-disubstituted coumarin-triazole conjugates, providing a different substitution pattern compared to the CuAAC reaction. This could be advantageous in applications where the specific substitution pattern of the triazole ring is important for its biological activity or material properties. Microwave heating has been shown to significantly accelerate RuAAC reactions. nih.gov

Staudinger Ligation and Related Organophosphorus Chemistry

The Staudinger ligation is a highly chemoselective reaction between an azide and a phosphine (B1218219), which forms an amide bond. sigmaaldrich.comnih.govthermofisher.com The reaction proceeds through an iminophosphorane (aza-ylide) intermediate, which is formed by the reaction of the azide with the phosphine and the subsequent loss of N₂. sigmaaldrich.comwikipedia.org In the classic Staudinger ligation, the phosphine reagent contains an ortho ester group that traps the iminophosphorane intermediate to form a stable amide linkage. sigmaaldrich.com A "traceless" version of the Staudinger ligation has also been developed where the phosphine oxide byproduct is removed. nih.gov

The azide functionality of 2H-1-Benzopyran-2-one, 3-(azidoacetyl)- can react with phosphines to undergo the Staudinger ligation. This reaction is bioorthogonal, meaning it does not interfere with biological processes, making it a valuable tool for chemical biology. nih.govthermofisher.com For example, it can be used to label cells or biomolecules with high specificity. sigmaaldrich.com The reaction is highly efficient and proceeds under mild, aqueous conditions. nih.govthermofisher.com

Table 2: Comparison of Key Azide Reactions

| Reaction | Catalyst | Product | Key Features |

|---|---|---|---|

| CuAAC | Copper(I) acs.orgnih.gov | 1,4-disubstituted 1,2,3-triazole nih.gov | High regioselectivity, robust, "click chemistry" acs.orgnih.gov |

| SPAAC | None (strain-promoted) magtech.com.cnnih.gov | 1,4- and 1,5-disubstituted 1,2,3-triazole mixture | Catalyst-free, bioorthogonal nih.gov |

| RuAAC | Ruthenium(II) organic-chemistry.orgnih.gov | 1,5-disubstituted 1,2,3-triazole organic-chemistry.orgnih.gov | Complements CuAAC, access to different regioisomer chalmers.se |

| Staudinger Ligation | None | Amide bond sigmaaldrich.comnih.gov | Bioorthogonal, forms an amide linkage nih.govthermofisher.com |

Reduction and Other Transformation Pathways of the Azide Group

The azide group within 2H-1-Benzopyran-2-one, 3-(azidoacetyl)- serves as a versatile chemical handle, susceptible to a variety of transformations. The most prominent of these are reduction to the corresponding amine and participation in cycloaddition reactions.

Reduction of the Azide: The conversion of the azide to an amine is a fundamental transformation, typically achieved through two primary methods: the Staudinger reaction and catalytic hydrogenation.

Catalytic Hydrogenation: This is another common method for azide reduction. The reaction typically involves treating the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is highly effective but may be less chemoselective if other reducible functional groups are present in the molecule.

Cycloaddition Reactions: The azide group is a classic 1,3-dipole and readily participates in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes, a cornerstone of "click chemistry". wikipedia.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, 3-(azidoacetyl)coumarin can react with terminal alkynes to regioselectively form 1,4-disubstituted 1,2,3-triazoles. wikipedia.org This reaction is highly efficient and specific.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This variant of the click reaction does not require a cytotoxic copper catalyst, making it more suitable for biological applications. It involves the reaction of the azide with a strained cycloalkyne, such as a derivative of bicyclononyne (BCN).

A significant feature of many azidocoumarins is the quenching of the coumarin's natural fluorescence by the azide group. glenresearch.combroadpharm.com Upon cycloaddition to form a triazole, the fluorescence is often restored, making these compounds useful as "profluorophores" or fluorogenic probes for labeling and detection in biological systems. wikipedia.orgglenresearch.com

Reactivity of the 2H-1-Benzopyran-2-one Core in 2H-1-Benzopyran-2-one, 3-(azidoacetyl)-

The 2H-1-benzopyran-2-one (coumarin) core is an aromatic lactone with distinct reactive sites. The presence of the electron-withdrawing 3-(azidoacetyl) group significantly modulates its reactivity.

Electrophilic and Nucleophilic Substitution Reactions on the Benzopyran Ring

The coumarin nucleus can undergo both electrophilic and nucleophilic substitutions, although the positions of these attacks are heavily influenced by the substituents.

Electrophilic Substitution: The coumarin ring system is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609). However, the nucleus is susceptible to substitution, particularly when activated by electron-donating groups. semanticscholar.org In the case of 3-acetylcoumarin (B160212) derivatives, the active methylene (B1212753) group of the side chain exhibits enhanced acidity. Electrophilic attack, such as nitration (with a nitrating mixture) or bromination, has been shown to occur preferentially at this α-carbon of the acetyl group rather than on the aromatic ring, proceeding through an enol intermediate. Therefore, for 2H-1-Benzopyran-2-one, 3-(azidoacetyl)-, electrophilic substitution is more likely to occur on the methylene group adjacent to the carbonyl and azide functions.

Nucleophilic Substitution: The pyrone ring of the coumarin scaffold, particularly the C4 position, is electrophilic and can be susceptible to nucleophilic attack. This reactivity is enhanced by the electron-withdrawing nature of the 3-(azidoacetyl) group. While direct substitution on the unsubstituted ring is uncommon, reactions often proceed from activated precursors like 4-hydroxy or 4-chloro coumarins. semanticscholar.orgsciensage.info For instance, the synthesis of fused heterocyclic systems can be achieved via nucleophilic substitution on intermediates like 4-chloro-3-formylcoumarin. sciensage.info Lewis acid-promoted intramolecular nucleophilic substitutions have also been reported for the synthesis of coumarins from appropriately substituted precursors. researchgate.net

Functionalization at Peripheral Positions of the Coumarin Scaffold

The coumarin scaffold is highly versatile and allows for functionalization at various positions to tune its chemical and photophysical properties. nih.govfrontiersin.orgmdpi.com The most common positions for modification, other than C3 and C4, are on the benzenoid ring, particularly at the C7 position.

Modification at C7: Introducing an electron-donating group, such as a hydroxyl or dialkylamino group, at the C7 position is a common strategy to enhance the fluorescence quantum yield of the coumarin fluorophore. mdpi.com These derivatives are often synthesized via Knoevenagel or Pechmann condensation reactions using appropriately substituted phenols.

Modification at Other Positions: Functional groups can also be introduced at positions C5, C6, and C8, allowing for the creation of a diverse library of compounds with a range of biological and material science applications. nih.gov These modifications can influence everything from enzyme inhibitory activity to solubility and metabolic stability. researchgate.netnih.gov

The table below summarizes common functionalization strategies for the coumarin scaffold.

Table 1: Common Functionalization Strategies for the Coumarin Scaffold

| Position | Type of Reaction | Common Reagents/Precursors | Purpose |

|---|---|---|---|

| C3 | Knoevenagel Condensation | Salicylaldehydes, active methylene compounds | Core synthesis, introduction of acyl/carboxyl groups |

| C4 | Michael Addition | 4-hydroxycoumarins, various nucleophiles | Synthesis of warfarin-type anticoagulants, fused systems |

| C6 | Electrophilic Substitution | Substituted 2H-chromenes, electrophiles | Introduction of aminoalkyl and other groups |

Ring-Opening and Rearrangement Processes of the Lactone Moiety

The α,β-unsaturated lactone (ester) ring in the coumarin core is susceptible to cleavage by nucleophiles.

Base-Catalyzed Hydrolysis: The most characteristic reaction is the ring-opening of the lactone by strong bases like sodium hydroxide. isca.mescirp.org This nucleophilic attack at the C2 carbonyl carbon initially forms a salt of coumarinic acid, which has a cis configuration at the double bond. scirp.orgscirp.org Upon acidification, this intermediate rapidly re-cyclizes to the original coumarin. scirp.org However, with prolonged exposure to the base, the cis-isomer irreversibly converts to the more stable trans-isomer, coumaric acid, which can be isolated upon acidification. isca.mescirp.org

Reaction with Other Nucleophiles: Other strong nucleophiles can also induce ring fission. For example, reaction with hydrazine (B178648) hydrate (B1144303) can open the pyrone ring, leading to the formation of salicylaldazine and other products. isca.me

Rearrangements: Rearrangement reactions, such as the Fries rearrangement, have been reported for coumarin derivatives like 4-chloroacetoxycoumarin, leading to the formation of new heterocyclic structures. nih.gov

Interplay and Synergistic Effects between Azide and Coumarin Moieties on Chemical Reactivity

Electronic Effects: The 3-(azidoacetyl) group acts as a strong electron-withdrawing group. This deactivates the benzoyl part of the ring towards electrophilic substitution while simultaneously activating the pyrone ring, especially the C4 position, towards nucleophilic attack. This electronic interplay governs the regioselectivity of many reactions.

Fluorogenic Properties: A key synergistic effect is the molecule's function as a fluorogenic probe. The azide group effectively quenches the inherent fluorescence of the coumarin scaffold. glenresearch.com This quenching is relieved when the azide undergoes a "click" reaction to form a triazole, leading to a significant increase in fluorescence emission. wikipedia.orgbroadpharm.com This "turn-on" fluorescence response is a direct consequence of the interaction between the two moieties and is the basis for the molecule's use in bioconjugation and chemical biology. wikipedia.org

Steric Influence: The substituent at the C3 position can sterically hinder or direct attacks at the adjacent C4 position, influencing the stereochemical outcome of reactions involving the pyrone ring.

Theoretical Computations of Reaction Pathways and Transition States for Reactions involving 2H-1-Benzopyran-2-one, 3-(azidoacetyl)-

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the complex reactivity of molecules like 3-(azidoacetyl)coumarin. rsc.orgresearchgate.net These methods allow for the detailed investigation of reaction mechanisms, transition states, and reactivity that may be difficult to probe experimentally.

Modeling Reaction Pathways: DFT calculations can be used to map the potential energy surface for various reactions. For instance, the mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction between 2H-pyran-2-one derivatives and strained alkynes has been theoretically investigated. rsc.orgdntb.gov.ua Such studies can elucidate the structures of transition states, calculate activation energy barriers, and explain observed reactivity and regioselectivity. dntb.gov.ua This approach would be directly applicable to modeling the click reactions of 3-(azidoacetyl)coumarin.

Predicting Reactivity: Computational methods can determine various reactivity descriptors. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule, thereby predicting where reactions are likely to occur.

Average Local Ionization Energies (ALIE): ALIE calculations can pinpoint the most easily ionizable electrons, which often correspond to the most reactive nucleophilic centers.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions is crucial for understanding pericyclic reactions like cycloadditions.

The table below outlines how computational methods can be applied to study the reactivity of the title compound.

Table 2: Application of Theoretical Computations to 3-(Azidoacetyl)coumarin Reactivity

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Transition State Searching | Determination of activation energies for azide reduction, cycloadditions, and lactone ring-opening. |

| DFT | Calculation of Reaction Pathways | Elucidation of multi-step reaction mechanisms and identification of intermediates. |

| Molecular Dynamics (MD) | Simulation in Solvent | Understanding the role of solvent in reaction pathways and stability. |

By applying these computational tools, researchers can gain deep mechanistic insights into the reaction pathways and transition states for reactions involving 2H-1-Benzopyran-2-one, 3-(azidoacetyl)-, complementing experimental findings and guiding the design of new synthetic strategies and functional molecules.

Advanced Applications of 2h 1 Benzopyran 2 One, 3 Azidoacetyl in Chemical Sciences

Utility as a Synthon and Building Block in Complex Molecular Synthesis

As a synthetic building block, 3-(azidoacetyl)coumarin offers a reliable handle for introducing the coumarin (B35378) scaffold into larger, more complex molecular architectures. This enables the fusion of the desirable photophysical properties of coumarin with other functional molecular entities.

The primary utility of 3-(azidoacetyl)coumarin in complex synthesis lies in its application in click chemistry for the generation of diverse molecular scaffolds. The CuAAC reaction is a cornerstone of this approach, enabling the straightforward linkage of the azidocoumarin to a wide array of molecules bearing a terminal alkyne. This high-yielding and specific reaction allows for the rapid assembly of large libraries of coumarin-based compounds. mdpi.comnih.gov

By reacting 3-(azidoacetyl)coumarin with different alkynes, chemists can systematically vary the substituent attached to the coumarin core via the newly formed 1,2,3-triazole ring. This triazole ring is not merely a linker; it is a rigid, stable pharmacophore that can participate in hydrogen bonding and dipole interactions, contributing to the biological activity of the final molecule. mdpi.comresearchgate.net The synthesis of various 3-[1-(4,5-dicarboxymethoxy-1,2,3-triazoloacetyl)]coumarins through the 1,3-dipolar cycloaddition of 3-(azidoacetyl)coumarins with dimethyl acetylenedicarboxylate (B1228247) (DMAD) exemplifies the generation of a small library of hybrid molecules. researchgate.net This strategy facilitates the exploration of structure-activity relationships by creating a multitude of derivatives from a single, versatile precursor.

The ability to conjugate 3-(azidoacetyl)coumarin to other molecules via the triazole linkage is extensively used to create sophisticated hybrid molecular architectures. These conjugates combine the properties of the coumarin unit with those of the attached molecule, leading to novel functionalities. Small molecules with the coumarin–1,2,3-triazole conjugate structure have been widely explored in the design of derivatives with potential anticancer profiles. mdpi.com

Research has demonstrated the synthesis of coumarin-triazole hybrids linked to quinoline (B57606) or pyridine (B92270) frameworks through the CuAAC reaction of an azidocoumarin with corresponding propargyl derivatives. mdpi.com Similarly, coumarin has been conjugated to a closo-dodecaborate anion, a boron cluster of interest for biomedical applications, using this click chemistry approach. nih.gov This method provides a means to attach a fluorescent reporter (the coumarin) to a non-fluorescent target. Furthermore, the conjugation of coumarin derivatives to nanoparticles has been explored, although the transfer of some coumarin dyes from the nanoparticle to serum proteins has been observed. researchgate.net

| Conjugated Moiety | Linkage Type | Purpose/Application Area | Reference(s) |

| Peptides | 1,2,3-Triazole | Bio-imaging, Antimicrobial agents | mdpi.com |

| closo-Dodecaborate Anion | 1,2,3-Triazole | Fluorescent labeling for boron delivery | nih.gov |

| Quinoline/Pyridine | 1,2,3-Triazole | Anticancer agents | mdpi.com |

| Benzoic Acid | 1,2,3-Triazole | Antibacterial agents | nih.gov |

| Polymer (Conjugate) | Covalent | Drug delivery (nanoparticles) | researchgate.net |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. rug.nlrsc.org Organic azides are powerful tools in MCRs for the synthesis of N-heterocycles. mdpi.comnih.govnih.gov While a one-pot reaction where 3-(azidoacetyl)coumarin simultaneously reacts with an alkyne and another component is not extensively documented, its role as a key precursor in multi-step, one-pot sequences that are conceptually MCRs is significant.

The synthesis of coumarin-triazole hybrids often follows a sequence where the click reaction is the key step in assembling the final complex molecule from multiple building blocks. acu.edu.inmdpi.com For instance, a process might involve the in situ generation of an azide (B81097) or alkyne followed by a CuAAC reaction with the azidocoumarin. The azide functionality makes 2H-1-Benzopyran-2-one, 3-(azidoacetyl)- an ideal substrate for incorporation into these convergent synthetic strategies, which aim to rapidly build molecular complexity. nih.gov The development of MCRs for synthesizing various heterocyclic systems, including those fused to coumarins, highlights the importance of versatile building blocks like azidocoumarins. researchgate.netscispace.com

Applications in Macromolecular and Polymer Chemistry

The unique reactivity of 3-(azidoacetyl)coumarin extends its utility into the realm of polymer science, where it is used to functionalize materials and construct advanced macromolecular structures.

The functionalization of polymers with 3-(azidoacetyl)coumarin is readily achieved via click chemistry. Polymer backbones or surfaces containing alkyne groups can be covalently modified with the azidocoumarin, thereby imparting the fluorescent properties of the coumarin onto the material. This "grafting-to" approach is a powerful method for creating functional polymer surfaces and materials.

For instance, research has described the preparation of nanoparticle (NP) formulations containing a polymer conjugate of 3-(α-azidoacetyl)coumarin. researchgate.net This demonstrates the ability to incorporate the coumarin derivative into a polymeric system for applications such as drug delivery or imaging. The general principle involves reacting an alkyne-modified polymer with the azido-coumarin in the presence of a copper catalyst to create a stable, fluorescently-tagged material. This methodology can be applied to a variety of polymers and oligomers to tailor their surface properties or to add a fluorescent tracking label.

Beyond simple functionalization, 3-(azidoacetyl)coumarin is a key component in the fabrication of advanced polymer architectures, such as cross-linked networks and hydrogels. The azide group facilitates the formation of the initial polymer network, while the coumarin moiety can serve as a photo-responsive element.

Hydrogels, which are water-swollen polymer networks, can be formed efficiently using click chemistry. researchgate.netnih.gov By reacting a multi-arm polymer containing alkyne groups (e.g., a four-arm PEG-alkyne) with a bifunctional linker containing two azide groups, a cross-linked network is formed. Azido-coumarin derivatives can be incorporated into these systems as the cross-linking agent. For example, a coumarin-based photodegradable hydrogel was formed via copper-catalyzed click chemistry between a four-armed PEG tetra-alkyne and a coumarin containing an azido (B1232118) group. nih.gov

Furthermore, the coumarin unit itself is photoreactive. Upon irradiation with UV light (typically >300 nm), coumarin moieties can undergo a [2+2] cycloaddition to form cyclobutane (B1203170) dimers. mdpi.com This dimerization can be used to create or enhance cross-linking within a polymer network. google.com This process is often reversible, as irradiation at a shorter wavelength (e.g., <280 nm) can cleave the cyclobutane ring, breaking the cross-links. mdpi.com Therefore, incorporating 3-(azidoacetyl)coumarin into a polymer network offers dual functionality: the azide allows for initial network construction via click chemistry, and the coumarin core provides a handle for subsequent photo-induced modulation of the material's properties, such as creating self-healing or photodegradable materials. researchgate.net

| Advanced Architecture | Formation/Cross-linking Method | Key Feature | Reference(s) |

| Hydrogel Network | Cu(I)-catalyzed Azide-Alkyne Cycloaddition | Controlled network formation in aqueous media | researchgate.netnih.gov |

| Photodegradable Hydrogel | Azide-Alkyne Cycloaddition & Photodimerization | Light-induced degradation and reverse gelation | researchgate.netnih.gov |

| Photo-reversible Network | Coumarin Photodimerization ([2+2] Cycloaddition) | Cross-linking and de-crosslinking with different wavelengths of light | mdpi.comgoogle.commdpi.com |

| Self-Healing Hydrogel | Reversible Covalent (Photodimerization) and Non-covalent Bonds | Ability to repair microcracks upon stimulation |

Surface Modification and Functionalization of Materials

The functionalization of surfaces to tailor their physicochemical properties is a cornerstone of modern materials science, with applications ranging from altering optical characteristics to fabricating molecular electronic devices. rsc.org The compound 2H-1-Benzopyran-2-one, 3-(azidoacetyl)- serves as a key reagent in this field, primarily through its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction allows for the covalent attachment of the coumarin moiety to surfaces that have been pre-functionalized with terminal alkyne groups.

The azide group on the 3-(azidoacetyl)coumarin is highly reactive and specific towards alkynes, ensuring a high-yielding and clean conjugation process that tolerates a wide variety of other functional groups and reaction conditions. nih.gov This specificity is crucial for creating well-defined and highly ordered self-assembled monolayers (SAMs) on substrates like silicon, glass, and gold. nih.govresearchgate.net For instance, researchers have demonstrated the successful attachment of coumarin dyes to modified silicon and glass substrates, confirming the conversion of surface bromine or other functionalities to azide-terminated layers ready for clicking with an alkyne-modified coumarin, or vice-versa. nih.gov

A notable application involves the development of fluorogenic surface probes. In a specific study, 3-azidocoumarin (B8514211) scaffolds were immobilized onto a dibenzocyclooctyne (DBCO)-modified polystyrene bead surface through strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction. nih.gov This method creates "click-on" beads that can be used to label various biomolecules, such as nucleic acids and proteins, for detection via fluorescence microscopy. nih.gov The ability to functionalize diverse materials, from inorganic substrates to polymer beads, highlights the versatility of 3-(azidoacetyl)coumarin in creating advanced, functional surfaces. nih.govnih.gov

Development of Chemical Probes and Tags for Research Methodologies

The unique structure of 3-(azidoacetyl)coumarin makes it an exemplary platform for the development of sophisticated chemical probes and tags. Its utility stems from the dual functionality of the fluorescent coumarin core and the versatile azide handle for bioconjugation. wikipedia.org

Fluorescent Labelling Strategies based on Coumarin Photophysics

Coumarin derivatives are renowned for their fluorescent properties, including large Stokes shifts and high quantum yields, which are highly desirable for fluorescent probes and labels. mdpi.comnih.gov The photophysical characteristics are heavily influenced by substituents on the coumarin ring; typically, an electron-donating group at the C-7 position and an electron-withdrawing group at the C-3 position enhance fluorescence. mdpi.comnih.gov The 3-(azidoacetyl) group acts as such an electron-withdrawing moiety.

A key strategy involving this compound is its use as a "fluorogenic" or "pro-fluorescent" probe. The 3-azidocoumarin itself is often weakly fluorescent or has its fluorescence quenched. glenresearch.com However, upon undergoing a click reaction with a terminal alkyne to form a 1,2,3-triazole, a significant increase in fluorescence intensity is observed. wikipedia.orgglenresearch.com This "turn-on" mechanism is highly advantageous as it reduces background noise, allowing for the specific detection of tagged molecules without the need for washing away unreacted probes. nih.gov

This fluorogenic click reaction has been successfully used to label a variety of molecules. For example, after reacting with an alkyne, 3-azido-7-hydroxycoumarin (B34554) exhibits strong blue-green fluorescence, making it an effective tag. glenresearch.com This principle has been applied to the labeling of biomolecules like proteins and nucleic acids, as well as for monitoring proliferating cells. nih.govmdpi.com

| Compound | State | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Reference |

|---|---|---|---|---|

| 3-Azido-7-hydroxycoumarin | Before Click Reaction | 348 | N/A (Quenched) | glenresearch.comjenabioscience.com |

| After Click Reaction | 404 | 477 | glenresearch.comjenabioscience.com |

Design of Affinity Probes and Capture Reagents

Affinity-based probes (AfBPs) are powerful tools for identifying and isolating specific biological targets. nih.gov They typically consist of a selective ligand (scaffold), a reactive group (warhead) for covalent bonding, and a reporter tag for detection. nih.gov The 3-(azidoacetyl)coumarin scaffold is well-suited for constructing such probes. The azide group serves as a versatile handle to "click" the probe onto a target molecule that has been metabolically or synthetically functionalized with an alkyne.

This approach has been used for labeling specific proteins, such as calmodulin, and for immobilizing probes onto surfaces to capture target biomolecules. nih.govwikipedia.org For example, 3-azidocoumarin derivatives can be immobilized on polystyrene beads. nih.gov These functionalized beads can then be used as capture reagents to isolate and identify binding partners from complex biological lysates. The coumarin component provides a fluorescent signal for detection and quantification once the target is captured. nih.gov

While not the exact 3-(azidoacetyl) derivative, a closely related compound, 7-azido-4-methylcoumarin (B1373340), has been characterized as a photoaffinity probe to identify the substrate binding site of the human phenol (B47542) sulfotransferase enzyme. nih.gov This demonstrates the utility of the azido-coumarin framework in creating probes that covalently bind to their targets upon photoactivation, allowing for robust target identification. nih.gov

Photoactivatable Probes and Photoreactive Chemical Tools

The coumarin core possesses intrinsic photoreactivity that is harnessed in the development of photoactivatable tools. Upon irradiation with long-wavelength UV light (typically >300 nm), coumarin moieties can undergo a [2+2] photocycloaddition to form a cyclobutane dimer. researchgate.netmdpi.com This dimerization process is often reversible, with the dimer being cleaved back to the monomers upon irradiation with shorter-wavelength UV light (<300 nm). researchgate.netnih.gov

This reversible photodimerization is a powerful mechanism for creating photo-responsive materials. It allows for the light-induced crosslinking of polymers containing pendant coumarin groups, a technique used to form hydrogels for tissue engineering and regenerative medicine. researchgate.netnih.gov The crosslinking process is clean, requires no chemical initiators, and can be triggered on-demand with light, making it highly biocompatible. nih.govnih.gov

Furthermore, this photoreactivity enables the design of photoactivatable probes. A probe can be designed to be "caged" or inactive in its dimer form or, conversely, activated by a light-induced reaction. For instance, a novel photoactivatable fluorescent probe for hydrogen sulfide (B99878) (H₂S) was designed based on a coumarin scaffold, where the detection process is initiated by light. elsevierpure.com Similarly, photoaffinity probes like 7-azido-4-methylcoumarin use UV light to generate a highly reactive species that forms a covalent bond with a target protein, permanently labeling it. nih.gov These examples showcase how the photoreactive nature of the coumarin ring is a key feature in the design of advanced chemical tools.

| Process | Mechanism | Activating Wavelength | Application | Reference |

|---|---|---|---|---|

| Photocrosslinking | [2+2] Cycloaddition (Dimerization) | >300 nm (e.g., 365 nm) | Hydrogel formation, photoreversible materials | researchgate.netmdpi.comnih.gov |

| Photocleavage | Cyclobutane ring opening | <300 nm (e.g., 254 nm) | Reversing crosslinks, material patterning | researchgate.netnih.gov |

| Photoaffinity Labeling | Light-induced covalent bond formation | UV | Identifying protein binding sites | nih.gov |

Contributions to Material Science Research

Design and Synthesis of Optoelectronic Materials

Coumarin derivatives are valuable scaffolds in the design of organic optoelectronic materials, finding use in applications such as dye-sensitized solar cells (DSCs) and dye lasers. nih.govacs.org The optoelectronic properties of these molecules are governed by an intramolecular charge transfer (ICT) process, which can be finely tuned by chemical modification. nih.gov

The performance of a coumarin dye in these applications depends on its absorption spectrum, emission wavelength, and molar extinction coefficient. These properties are directly linked to the electronic structure of the molecule. nih.gov Structure-property relationship studies have revealed that the optoelectronic characteristics are highly sensitive to the nature of substituents at the 3-, 4-, and 7-positions of the coumarin ring. nih.govacs.org An electron-donating group at the 7-position and an electron-withdrawing group at the 3- or 4-position typically lead to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. nih.gov

The 3-(azidoacetyl)- group is an electron-withdrawing substituent. When placed at the 3-position of the coumarin core, especially in conjunction with an electron-donating group at the 7-position (like a hydroxyl or amino group), it enhances the ICT character of the molecule. This modification allows for the rational design of dyes that absorb and emit light at specific, desired wavelengths, making them suitable for capturing solar energy in DSCs or for acting as the gain medium in tunable lasers. nih.gov The ability to systematically modify the coumarin structure, as with the introduction of the azidoacetyl group, provides a clear pathway for developing next-generation organic optoelectronic materials. nih.govrsc.org

Integration into Smart Materials and Sensor Development

The inherent properties of the coumarin nucleus make its derivatives, including 2H-1-Benzopyran-2-one, 3-(azidoacetyl)-, valuable components in the development of smart and functional materials. nih.govnih.gov The integration of coumarin moieties into polymer networks can impart photo-responsive behaviors, such as intrinsic healability and shape-memory effects. nih.gov This is primarily due to the reversible [2πs + 2πs] photocycloaddition of the coumarin ring upon irradiation with UV light (>300 nm), which can form or cleave cyclobutane dimers to crosslink or de-crosslink the polymer matrix. nih.gov

The 3-(azidoacetyl) group is particularly significant for creating advanced functional materials through covalent immobilization. The azide functionality is a key component in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC), often referred to as "click chemistry." nih.gov This allows the coumarin unit to be precisely and efficiently "clicked" onto polymers, surfaces, or biomolecules that have been modified with a terminal alkyne group.

This strategy has been successfully employed to develop fluorogenic probes and sensors. For instance, 3-azidocoumarin scaffolds have been immobilized on polystyrene bead surfaces modified with dibenzocyclooctyne (DBCO). nih.gov This process provides a direct and robust fluorescence signal, creating "click-on" beads that can be used for labeling various molecules like proteins and nucleic acids. nih.gov In one study, a DNA primer labeled with a 7-hydroxy-3-azidocoumarin derivative displayed strong fluorescence after being successfully immobilized on such a bead surface. nih.gov This demonstrates the utility of the azido-coumarin structure in creating solid-state sensors for biological and chemical applications.

Furthermore, coumarin-functionalized materials, such as metal-organic frameworks (MOFs), have been designed as photo-responsive adsorbents. rsc.org By incorporating coumarin monomers, these materials can change their adsorption properties in response to light, enabling on-demand and controllable adsorption processes that are not possible with conventional static materials. rsc.org The ability to trigger changes in material properties with an external stimulus like light positions 3-(azidoacetyl)coumarin as a versatile building block for a new generation of smart materials and sensors.

Photophysical Characterization of Coumarin-Functionalized Materials

The photophysical properties of coumarin derivatives are central to their application in fluorescent labeling and sensor technology. nih.gov The basic coumarin skeleton exhibits characteristic π-π* electronic transitions, which are responsible for its absorption in the UV region. nih.gov The introduction of substituents can significantly modify the absorption and emission profiles. nih.govmdpi.com

For 2H-1-Benzopyran-2-one, 3-(azidoacetyl)-, and related azido-coumarins, the azido group plays a crucial role in modulating their fluorescence. It has been observed that the 3-azido group can act as a fluorescence quencher. glenresearch.com However, upon undergoing a "click" reaction with an alkyne to form a triazole, the fluorescence is significantly restored or "turned on." glenresearch.com This fluorogenic response is highly desirable for sensing applications, as it produces a signal only upon a specific chemical reaction, minimizing background noise. For example, 3-azido-7-hydroxycoumarin is highly quenched, but after reacting with an alkyne, the resulting triazole conjugate emits brightly at approximately 480 nm with an absorption maximum around 358 nm. glenresearch.com

Studies on newly synthesized azido-coumarins have provided detailed photophysical data. mdpi.com Their ability to form fluorescent conjugates has been demonstrated through reactions with molecules containing a terminal alkynyl group, resulting in the formation of 1,2,3-triazole heterocycles with good water solubility and distinct spectral properties. mdpi.com The formation of the triazole ring leads to conjugates that are highly fluorescent, making the parent azido-coumarins effective probes for fluorescent labeling. mdpi.com

The table below summarizes the photophysical properties of representative azido-coumarin derivatives and their corresponding "clicked" triazole conjugates, illustrating the change in fluorescence upon reaction.

| Compound | Solvent/State | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |

| 3-Acetyl-7-(diethylamino)coumarin | THF | 428 | 481 | 0.82 | mdpi.com |

| 3-Azido-7-hydroxycoumarin (Clicked Product) | - | 358 | 480 | - | glenresearch.com |

| 7-Methoxy-3-(azidoacetyl)coumarin | CH₃CN | 322 | 400 | - | mdpi.com |

| 7-(Diethylamino)-3-(azidoacetyl)coumarin | CH₃CN | 370 | 470 | - | mdpi.com |

| 7-Methoxy-coumarin-triazole conjugate | Water | 320 | 407 | - | mdpi.com |

| 7-(Diethylamino)-coumarin-triazole conjugate | Water | 370 | 477 | - | mdpi.com |

This table is interactive. Click on the headers to sort the data.

The solvatochromic effect, where the absorption and emission wavelengths shift depending on the polarity of the solvent, is also a known characteristic of coumarin molecules due to intramolecular charge transfer (ICT). nih.govresearchgate.net This sensitivity to the local environment further enhances their utility as probes in complex systems.

Corrosion Inhibition Studies

Coumarin derivatives are widely recognized for their potential as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. ajchem-a.comresearchgate.netnih.gov Their inhibitory action stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that blocks the active sites for anodic and cathodic reactions of the corrosion process. nih.govresearchgate.net This adsorption is facilitated by the presence of heteroatoms (like oxygen and nitrogen) with lone pairs of electrons and the π-electrons of the aromatic and pyrone rings, which can interact with the vacant d-orbitals of the metal. nih.govnih.govuin-alauddin.ac.id

While specific studies on 2H-1-Benzopyran-2-one, 3-(azidoacetyl)- as a corrosion inhibitor are not prevalent, its molecular structure contains all the key features that impart excellent inhibitive properties to other coumarin derivatives. The structure includes multiple oxygen and nitrogen atoms within the coumarin and azidoacetyl moieties, as well as a delocalized π-electron system. These features suggest a strong potential for adsorption onto metal surfaces.

Numerous studies on structurally related coumarin derivatives have demonstrated high inhibition efficiencies. For example, a derivative containing a thiadiazole moiety, 4-[(2-amino-1,3,4-thiadiazol-5-yl)methoxy]coumarin, showed an inhibition efficiency of up to 96% for mild steel in 1 M HCl. nih.govscilit.com Similarly, 2-(coumarin-4-yloxy)acetohydrazide reached an efficiency of 94.7% under similar conditions. nih.gov The inhibition often follows the Langmuir adsorption isotherm, and the efficiency is dependent on the inhibitor's concentration. nih.govelectrochemsci.org The application of coumarin derivatives as anti-corrosion additives in polyurethane coatings has also been explored, demonstrating their versatility. mdpi.com

The table below presents data from studies on various coumarin derivatives, highlighting their effectiveness as corrosion inhibitors for different metals.

| Coumarin Derivative | Metal | Medium | Max Inhibition Efficiency (%) | Reference |

| 4-[(2-amino-1,3,4-thiadiazol-5-yl)methoxy]coumarin | Mild Steel | 1 M HCl | 96.0 | nih.gov |

| 2-(coumarin-4-yloxy)acetohydrazide | Mild Steel | 1 M HCl | 94.7 | nih.gov |

| Azo-coumarin dye (compound 8) | Mild Steel | 1 M HCl | 89.25 | electrochemsci.org |

| Coumarin (unsubstituted) | Aluminum | 0.5 wt% NaCl | 89.6 | rsc.org |

| 3-((2-chlorobenzylidene)amino)coumarin | Mild Steel | 1 M HCl | 74.6 | researchgate.net |

| 3-((4-nitrobenzylidene)amino)coumarin | Mild Steel | 1 M HCl | 71.4 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Given the consistent high performance of a wide range of coumarin derivatives, it is reasonable to infer that 2H-1-Benzopyran-2-one, 3-(azidoacetyl)- would also function as an effective corrosion inhibitor. The azidoacetyl group could potentially offer additional sites for interaction with the metal surface, further enhancing its protective capabilities.

Spectroscopic Characterization and Computational Analysis of 2h 1 Benzopyran 2 One, 3 Azidoacetyl

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structure of 3-(azidoacetyl)-2H-1-benzopyran-2-one is determined through a combination of sophisticated spectroscopic methods that probe the connectivity and spatial arrangement of its atoms.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy

While specific 2D-NMR data for the unsubstituted 3-(azidoacetyl)-2H-1-benzopyran-2-one is not extensively published, the analysis of closely related derivatives, such as 4-[(4-methoxybenzyl) amino]-3-nitro-2H-chromen-2-one, provides a clear framework for structural assignment. scispace.com Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning the proton (¹H) and carbon (¹³C) signals of the coumarin (B35378) core and its substituents.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 3-Azidoacetylcoumarin Derivative (6-methyl-3-azidoacetylcoumarin)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CH₃ (at C6) | 2.40 (s) | Data not provided |

| CH₂ (azidoacetyl) | 4.73 (s) | Data not provided |

| C4-H | 8.60 (s) | Data not provided |

| C5-H | 7.49 (s) | Data not provided |

| C7-H | 7.30 (d, J = 8.5 Hz) | Data not provided |

| C8-H | 7.52 (d, J = 8.5 Hz) | Data not provided |

This table presents data for a substituted derivative as a reference for the expected signals.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of its elemental composition with high accuracy. For 3-(azidoacetyl)-2H-1-benzopyran-2-one, the molecular formula is C₁₁H₇N₃O₃.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule.

In the IR spectrum of 6-methyl-3-azidoacetylcoumarin, characteristic absorption bands are observed. The lactone carbonyl (C=O) stretching frequency appears around 1722 cm⁻¹. A very intense band corresponding to the stretching of the azido (B1232118) group (N₃) is found at 2093 cm⁻¹, with a less intense band at 2197 cm⁻¹ attributed to Fermi resonance. The acetyl carbonyl stretching is observed at 1633 cm⁻¹. These values are consistent with those reported for other azido-coumarins and related structures. mdpi.com Theoretical calculations using Density Functional Theory (DFT) on similar molecules like 3-(bromoacetyl)coumarin (B1271225) have been shown to accurately predict these vibrational frequencies. nih.gov

Table 2: Characteristic IR Absorption Frequencies for a Substituted 3-Azidoacetylcoumarin (6-methyl-3-azidoacetylcoumarin)

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Azido (N₃) stretch | 2093 (intense), 2197 |

| Lactone Carbonyl (C=O) stretch | 1722 |

Raman spectroscopy provides complementary information. For instance, in 3-acetylcoumarin (B160212), Raman spectra have been used to identify vibrations of the pyrone ring and the acetyl group, with theoretical calculations aiding in the complete vibrational assignment. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure of 2H-1-Benzopyran-2-one, 3-(azidoacetyl)- has not been specifically reported, crystallographic data for numerous other coumarin derivatives are available. researchgate.net These studies show that the coumarin ring system is generally planar. The crystal packing is influenced by intermolecular interactions such as hydrogen bonding and π-π stacking, which depend on the nature and position of the substituents. For instance, the introduction of groups capable of hydrogen bonding can lead to the formation of extended networks in the solid state.

Photophysical Characterization of 2H-1-Benzopyran-2-one, 3-(azidoacetyl)- and its Derivatives

The interaction of the molecule with light is described by its photophysical properties, which are determined by its electronic structure.

UV-Visible Absorption and Fluorescence Emission Spectroscopy

Coumarin derivatives are well-known for their interesting photophysical properties, including strong absorption in the UV region and fluorescence emission. The position and intensity of the absorption and emission bands are highly sensitive to the substitution pattern on the coumarin ring and the solvent polarity. nih.gov

For newly synthesized coumarin derivatives containing a 1,2,3-triazole linker, UV-Vis absorption and fluorescence emission spectra were measured in dimethyl sulfoxide (B87167) (DMSO). mdpi.com These compounds typically show absorption maxima in the range of 300-400 nm. The fluorescence emission spectra are generally characterized by a Stokes shift, which is the difference between the absorption and emission maxima.

The introduction of an azido group can influence the photophysical properties. For example, 7-azido-4-methylcoumarin (B1373340) is a non-fluorescent compound that, upon reduction of the azido group to an amino group, becomes highly fluorescent. researchgate.net This "turn-on" fluorescence is a property exploited in the design of chemical sensors. While specific data for 3-(azidoacetyl)-2H-1-benzopyran-2-one is scarce, it is expected to exhibit absorption in the near-UV region. Its fluorescence properties would likely be influenced by the quenching effect of the azido group and the nature of the solvent. Studies on other coumarin derivatives have shown that expanding the π-electron system can lead to an increase in fluorescence quantum yields. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2H-1-Benzopyran-2-one, 3-(azidoacetyl)- |

| 3-(Azidoacetyl)coumarin |

| 4-[(4-Methoxybenzyl) amino]-3-nitro-2H-chromen-2-one |

| 6-Methyl-3-azidoacetylcoumarin |

| 3-Acetylcoumarin |

| 6-Bromo-3-azidoacetylcoumarin |

| 3-(Bromoacetyl)coumarin |

| 7-Azido-4-methylcoumarin |

| 7-Amino-4-methylcoumarin |

Determination of Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) and lifetime (τ) are critical parameters that define the efficiency and temporal characteristics of a fluorophore. The quantum yield represents the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process. The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state.